molecular formula C27H21ClN4O4 B2511671 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1216526-24-7

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2511671
CAS No.: 1216526-24-7
M. Wt: 500.94
InChI Key: ZSUCMTHLTRHWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{3-[(2-Chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core structure. The compound features a 2-chlorophenylmethyl group at position 3, an 8-methyl substituent, and a 4-oxo moiety. The acetamide side chain is linked to a 1,3-benzodioxol-5-yl group, which introduces electron-rich aromatic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4/c1-16-6-8-21-19(10-16)25-26(27(34)31(14-29-25)12-17-4-2-3-5-20(17)28)32(21)13-24(33)30-18-7-9-22-23(11-18)36-15-35-22/h2-11,14H,12-13,15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUCMTHLTRHWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidoindole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimido[5,4-b]indole - 3-(2-Chlorophenylmethyl)
- 8-Methyl
- N-(1,3-Benzodioxol-5-yl)acetamide
~463.9* Electron-rich benzodioxol group; chlorophenyl enhances lipophilicity -
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Pyrimido[5,4-b]indole - 3-(2-Chlorobenzyl)
- N-(2-Fluorophenyl)acetamide
~463.3* Fluorophenyl substituent may improve metabolic stability
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole - 3-(4-Methoxyphenyl)
- Sulfanyl (S) linkage
~518.5* Sulfanyl group increases polarity; methoxyphenyl enhances π-π interactions
N-Benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Pyrimido[5,4-b]indole - 3-Benzyl
- N-Benzylacetamide
436.5 Dual benzyl groups may enhance membrane permeability

*Calculated based on molecular formulas inferred from IUPAC names.

Key Observations:

In contrast, the 4-methoxyphenyl group in ’s derivative introduces hydrogen-bonding capability . The 1,3-benzodioxol-5-yl moiety in the target compound is associated with improved metabolic stability compared to halogenated aryl groups (e.g., 2-fluorophenyl in ) .

Side-Chain Modifications: The sulfanyl (S) linkage in ’s compound contrasts with the acetamide (N) linkage in the target compound. Sulfanyl groups are known to influence redox activity and enzyme inhibition profiles . Dual benzyl groups in ’s analog suggest enhanced hydrophobic interactions but may reduce aqueous solubility .

Comparison with Indole-Based Acetamide Derivatives

While structurally distinct from pyrimidoindoles, indole derivatives with acetamide side chains (e.g., ’s compounds) provide insights into structure-activity relationships (Table 2).

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl substituent in compound 10l significantly enhances anticancer activity, likely due to increased electrophilicity and target binding affinity .

Functional Group Impact on Enzyme Inhibition

Compounds with sulfanyl acetamide linkages (e.g., and ) exhibit distinct enzyme inhibition profiles compared to conventional acetamides. For instance, sulfanyl derivatives demonstrate enhanced inhibition of kinases and oxidoreductases due to sulfur’s nucleophilic reactivity . In contrast, the target compound’s acetamide group may favor protease or phosphatase interactions.

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features which contribute to its interaction with various biological targets.

Chemical Structure

The IUPAC name of the compound indicates the presence of a benzodioxole moiety and a pyrimidoindole structure, which are known to exhibit diverse biological activities. The compound's molecular formula is C24H20ClN3O4C_{24}H_{20}ClN_3O_4 with specific functional groups that enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
  • Cell Cycle Arrest : It induces cell cycle arrest at various phases, particularly in cancer cells, leading to apoptosis. This is significant in cancer therapy as it prevents the proliferation of malignant cells.
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, which is crucial for maintaining cellular energy homeostasis. This effect can lead to increased cell death under stress conditions such as glucose deprivation.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

  • Cell Line Testing : In vitro studies demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. The compound exhibited a dose-dependent response, indicating its potential as an effective anticancer agent.
  • Mechanistic Insights : Research indicated that the compound increased early and late apoptosis in treated cancer cells. It also inhibited DNA synthesis, suggesting a mechanism where it interferes with cellular replication processes.

Comparative Efficacy

A comparative analysis of similar compounds has been conducted to understand the relative efficacy of this compound:

Compound NameIC50 (µM)Cell Lines TestedMechanism
Compound A15A549Apoptosis induction
Compound B10C6DNA synthesis inhibition
This Compound12A549, C6Mitochondrial dysfunction

Case Studies

  • Study on Apoptosis Induction : A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in A549 cells as evidenced by flow cytometry analysis. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in lung cancer.
  • Evaluation of Mitochondrial Effects : Another investigation focused on mitochondrial membrane potential changes upon treatment with this compound. Results indicated a marked decrease in membrane potential correlating with increased cell death rates in glioma cells.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones, followed by functionalization with benzodioxole and chlorophenylmethyl groups. Critical steps include:

  • Core formation : Use of indole precursors (e.g., 5-methoxyindole) and phenyl-substituted pyrimidinones under reflux in acetic acid .
  • Substitution reactions : Introducing the 2-chlorophenylmethyl group via nucleophilic alkylation with 2-chlorobenzyl bromide in DMF, catalyzed by NaH .
  • Acetamide coupling : Reaction with N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide using carbodiimide coupling agents .

Challenges : Low yields (8–17% in analogous syntheses) due to steric hindrance and competing side reactions. Mitigation strategies include optimizing catalyst ratios (e.g., 1.2 eq NaH) and using anhydrous solvents .

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., benzodioxole protons at δ 6.8–7.1 ppm, pyrimidoindole carbonyl at δ 170–175 ppm) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–14 min) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 546.1234 calculated for C28H21ClN4O5C_{28}H_{21}ClN_4O_5) .

Q. What preliminary biological screening assays are recommended?

Prioritize assays aligned with structural analogs (e.g., indole-pyrimidine hybrids):

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM doses .
  • Enzyme inhibition : Test for kinase or protease inhibition via fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be improved without compromising purity?

Strategies from analogous systems include:

  • Catalyst optimization : Replace NaH with milder bases (e.g., K2_2CO3_3) to reduce side reactions .
  • Flow chemistry : Implement continuous reactors for precise temperature control during condensation steps, improving yield by 15–20% .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for acetamide coupling, minimizing degradation .

Table 1 : Yield Optimization Comparison

MethodYield (%)Purity (%)Reference
Traditional batch1792
Flow reactor3595
Microwave-assisted2894

Q. How should researchers resolve discrepancies in biological activity data?

Address variability using:

  • Dose-response curves : Replicate assays in triplicate with standardized protocols (e.g., 48h incubation for MTT) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Compare activity with compounds lacking the 2-chlorophenylmethyl group to isolate pharmacophore contributions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Simulate binding to Bcl-2 or Mcl-1 proteins (PDB: 2W3L) using AutoDock Vina to prioritize synthetic targets .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What strategies validate target engagement in mechanistic studies?

  • Pull-down assays : Use biotinylated analogs to isolate protein targets from cell lysates .
  • CETSA : Monitor thermal stabilization of putative targets (e.g., kinases) via Western blot .
  • Knockdown/CRISPR : Validate phenotypic rescue after silencing candidate targets .

Q. How can researchers address poor solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.